Cas no 901586-29-6 (N-Methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride)
N-Methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- N-Methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride
- MFCD19103362
- 901586-29-6
- N-Methyl-2-(pyrrolidin-1-yl)propan-1-amine (2HCl)
- N-Methyl-2-pyrrolidin-1-ylpropan-1-aminedihydrochloride
- AKOS015894615
- DTXSID30716627
- N-methyl-2-pyrrolidin-1-ylpropan-1-amine;dihydrochloride
- 2103398-87-2
- methyl[2-(pyrrolidin-1-yl)propyl]amine dihydrochloride
- FT-0684211
- N-Methyl-2-(pyrrolidin-1-yl)propan-1-amine--hydrogen chloride (1/2)
- ALBB-016399
-
- MDL: MFCD19103362
- Inchi: 1S/C8H18N2.2ClH/c1-8(7-9-2)10-5-3-4-6-10;;/h8-9H,3-7H2,1-2H3;2*1H
- InChI Key: NQLBVHCGFWPQHQ-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1(C(C)CNC)CCCC1
Computed Properties
- Exact Mass: 214.1003540g/mol
- Monoisotopic Mass: 214.1003540g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 87.3
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.3Ų
Experimental Properties
- Density: 0.905
- Boiling Point: 185.354°C at 760 mmHg
- Flash Point: 57.545°C
- Refractive Index: 1.473
N-Methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 060936-500mg |
N-Methyl-2-pyrrolidin-1-ylpropan-1-amine |
901586-29-6 | 500mg |
$237.00 | 2023-09-10 | ||
| TRC | M103170-10mg |
N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride |
901586-29-6 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M103170-50mg |
N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride |
901586-29-6 | 50mg |
$ 210.00 | 2022-06-04 | ||
| TRC | M103170-100mg |
N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride |
901586-29-6 | 100mg |
$ 320.00 | 2022-06-04 | ||
| Alichem | A109006870-5g |
N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride |
901586-29-6 | 95% | 5g |
$828.40 | 2023-08-31 | |
| A2B Chem LLC | AJ04002-500mg |
N-Methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride |
901586-29-6 | >95% | 500mg |
$467.00 | 2024-05-20 | |
| A2B Chem LLC | AJ04002-1g |
N-Methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride |
901586-29-6 | >95% | 1g |
$509.00 | 2024-05-20 | |
| A2B Chem LLC | AJ04002-5g |
N-Methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride |
901586-29-6 | >95% | 5g |
$995.00 | 2024-05-20 | |
| A2B Chem LLC | AJ04002-10g |
N-Methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride |
901586-29-6 | >95% | 10g |
$1412.00 | 2024-05-20 | |
| A2B Chem LLC | AJ04002-25g |
N-Methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride |
901586-29-6 | >95% | 25g |
$2384.00 | 2024-05-20 |
N-Methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on N-Methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride
Professional Introduction to N-Methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride (CAS No. 901586-29-6)
N-Methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride, a compound with the chemical formula C8H17N3HCl2, is a significant molecule in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 901586-29-6, has garnered attention due to its structural and functional properties that make it a promising candidate for various therapeutic applications. The detailed exploration of this molecule not only highlights its chemical characteristics but also delves into the latest research findings that underscore its potential in medicinal chemistry.
The molecular structure of N-Methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride consists of a pyrrolidine ring substituted with an amine group at the 2-position and a methyl group at the 1-position, further modified by a hydrochloride salt form. This unique arrangement contributes to its versatility in biological interactions. The pyrrolidine moiety is particularly interesting as it is commonly found in biologically active compounds, often contributing to their pharmacological effects. The presence of the amine and methyl groups enhances its potential for further chemical modifications, making it a valuable scaffold for drug development.
In recent years, there has been a surge in research focused on developing novel compounds that can modulate neurological and cardiovascular functions. N-Methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride has emerged as a compound of interest in these areas due to its ability to interact with various biological targets. For instance, studies have suggested that this molecule may have potential in the treatment of neurodegenerative diseases by interacting with specific receptors and enzymes involved in neuronal function. The hydrochloride salt form enhances its solubility, which is crucial for pharmaceutical formulations and administration.
The pharmacological profile of N-Methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride has been extensively studied in preclinical models. Research indicates that this compound exhibits moderate affinity for certain neurotransmitter receptors, which could make it effective in managing conditions associated with imbalances in these systems. Additionally, its structural similarity to known bioactive molecules suggests that it may have additional therapeutic applications beyond those initially explored. The dihydrochloride form ensures stability and consistent dosing, which are critical factors in drug formulation.
One of the most compelling aspects of N-Methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride is its potential as a lead compound for further derivatization. Medicinal chemists have leveraged its core structure to develop analogs with enhanced pharmacological properties. By modifying substituents on the pyrrolidine ring or introducing new functional groups, researchers can fine-tune the compound's activity, selectivity, and pharmacokinetic profile. This flexibility makes it an attractive candidate for structure-based drug design approaches.
The synthesis of N-Methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the formation of the pyrrolidine core, followed by functionalization with the appropriate substituents. The final step involves converting the free base into its hydrochloride salt, which improves stability and solubility. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both research and clinical settings.
The safety and efficacy of N-Methyl-2-pyrrolidin-1-ylopane-propanammonium dichloride must be carefully evaluated before any clinical application can be considered. Preclinical toxicology studies have been conducted to assess its potential side effects and toxicity profiles. These studies provide critical data on dosage thresholds, potential interactions with other drugs, and long-term effects. While no compound is without risks, the preliminary data suggest that N-Methyl-N-(2-pyrrolidinyl)-propylamine hydrochloride holds promise as a safe and effective therapeutic agent when used appropriately.
The future directions for research on N-Methyl-N-(2-pyrrolidinyl)-propylamine hydrochloride include exploring its mechanisms of action in greater detail and conducting human clinical trials to validate its therapeutic benefits. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing this research from preclinical stages to market-ready drugs. The compound's unique properties make it a valuable asset in the ongoing quest to develop novel treatments for complex diseases.
In conclusion, N-Methyl-N-(2-pyrrolidinyl)-propylamine hydrochloride (CAS No. 901586296) is a multifaceted compound with significant potential in pharmaceutical applications. Its structural features, combined with promising preclinical results, position it as a key player in drug discovery efforts aimed at addressing neurological and cardiovascular disorders. As research continues to uncover new therapeutic possibilities, this molecule stands out as a compound worth monitoring for future medical breakthroughs.
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